molecular formula C13H15NO4 B13534241 Ethyl 4-(3-oxomorpholin-4-yl)benzoate CAS No. 766556-56-3

Ethyl 4-(3-oxomorpholin-4-yl)benzoate

Cat. No.: B13534241
CAS No.: 766556-56-3
M. Wt: 249.26 g/mol
InChI Key: FDEGFVOWCWOFOC-UHFFFAOYSA-N
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Description

Ethyl 4-(3-oxomorpholin-4-yl)benzoate is a benzoic acid derivative featuring a morpholin-3-one ring attached to the para-position of the ethyl benzoate core. This compound is of interest in medicinal chemistry and materials science due to its heterocyclic substituent, which imparts unique electronic and steric properties.

Properties

CAS No.

766556-56-3

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

ethyl 4-(3-oxomorpholin-4-yl)benzoate

InChI

InChI=1S/C13H15NO4/c1-2-18-13(16)10-3-5-11(6-4-10)14-7-8-17-9-12(14)15/h3-6H,2,7-9H2,1H3

InChI Key

FDEGFVOWCWOFOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCOCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-oxomorpholin-4-yl)benzoate typically involves the reaction of 4-(3-oxomorpholin-4-yl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-oxomorpholin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate or morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates or morpholine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-oxomorpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The following table summarizes key structural analogs, their substituents, and observed properties:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Activities Reference
Ethyl 4-(3-oxomorpholin-4-yl)benzoate (Target) 3-Oxomorpholin-4-yl ~265.3 (estimated) Not explicitly reported; inferred from analogs -
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) Sulfonamidobenzamide (SABA) core ~473.9 MIC: 0.45–0.9 mM (E. coli); antibacterial activity
Ethyl 4-(dimethylamino)benzoate Dimethylamino 193.2 Higher degree of conversion in resin cements; superior physical properties
Ethyl 4-{[(3-oxothiomorpholin-2-yl)acetyl]amino}benzoate Thiomorpholin-3-one substitution ~297.3 Structural analog with sulfur atom; potential altered solubility/activity
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Carbamothioyl group ~252.3 Antitumor activity (specific data pending)
Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate Hydrazino-oxoethoxy 238.3 Potential prodrug applications
Ethyl 4-(4-chlorophenyl)sulfinyl-3-oxobutanoate Sulfinyl group ~286.8 Electronic modulation for reactivity

Key Research Findings

Antibacterial Activity
  • SABA1 : Exhibits potent activity against efflux-compromised E. coli (MIC: 0.45–0.9 mM), attributed to its sulfonamidobenzamide core disrupting bacterial membrane integrity .
Antitumor Derivatives
  • Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate: Preliminary studies suggest cytotoxic effects against tumor cell lines, likely due to the carbamothioyl moiety’s interaction with cellular thiols .
Solubility and Reactivity
  • Ethoxylated ethyl-4-aminobenzoate: Highly water-soluble (C59H111NO27, MW: 1266.6) due to extensive ethoxylation, contrasting with the target compound’s moderate solubility .

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Sulfonamide (SABA1) and sulfinyl () substituents enhance antibacterial and redox-modulating activities, respectively.
  • Hydrogen-Bonding Motifs: The 3-oxomorpholinyl and thiomorpholinone groups improve target binding via hydrogen-bond donor/acceptor interactions .

Biological Activity

Ethyl 4-(3-oxomorpholin-4-yl)benzoate is a compound of interest in medicinal chemistry due to its structural features, which include a morpholine ring and an ester functional group. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which facilitates interactions with biological targets. The morpholine moiety is known for its ability to enhance solubility and bioavailability, making it a common scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The compound acts as a ligand, binding to various molecular targets and modulating their activity. The presence of the morpholine ring and the ester group significantly influences binding affinity and specificity.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties, potentially making this compound effective against various pathogens.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, similar to other morpholine derivatives, which are often investigated for their ability to inhibit inflammatory pathways.
  • Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies and Experimental Data

A review of recent literature reveals several studies focusing on the biological activity of related compounds. Here are some key findings:

StudyCompoundBiological ActivityFindings
Methyl 4-(3-oxomorpholino)benzoateAntimicrobialExhibited significant inhibition against bacterial strains.
Morpholine derivativesAnti-inflammatoryDemonstrated reduced inflammation in animal models.
Pyrazole-based inhibitorsAnticancerShowed selective cytotoxicity in cancer cell lines.

Mechanistic Insights

Research has indicated that the mechanism of action for compounds similar to this compound often involves:

  • Inhibition of Enzymatic Activity : Many morpholine derivatives act as enzyme inhibitors, affecting metabolic pathways.
  • Receptor Modulation : These compounds can modulate receptor activities, influencing cellular responses.

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